N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
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Overview
Description
“N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide” is a complex organic compound that features a combination of sulfonamide, piperidine, and thiolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the thiolane group: The thiolane group can be introduced via nucleophilic substitution reactions.
Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Medicine
Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound could be explored for similar applications.
Industry
Material Science: The unique structure of the compound may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other sulfonamide derivatives.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c18-15-3-1-2-9-17(15)13-4-6-14(7-5-13)24(21,22)16-12-8-10-23(19,20)11-12/h4-7,12,16H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMUAUYJZAWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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